![molecular formula C7H4F5NO2S B1346957 N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide CAS No. 23384-22-7](/img/structure/B1346957.png)
N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide
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Description
N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide, also known as DFMS, is a fluorinated sulfonamide. It is a synthetic compound used in various scientific research applications. It has been found to have a wide range of biochemical and physiological effects, and is used in various lab experiments.
Scientific Research Applications
Synthesis and Crystal Structure
The compound, also referred to as Fo24, was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . Crystals of Fo24 were grown from CH2Cl2 at room temperature . The Fo24 crystal structure was determined using single-crystal X-ray diffraction methods .
Molecular Stacking
In Fo24, both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)° . The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings, forming an intramolecular contact with an ortho-F12 atom with H1⋯F12 = 2.12 (4) Å . This molecular stacking is a unique characteristic of Fo24.
Hydrogen Bonding
The primary intermolecular hydrogen bond is the amide–amide interaction linking Fo24 molecules into 1D chains along the b-axis direction . This hydrogen bonding plays a crucial role in the structural stability of the compound.
Fluorinated Molecules in Medicinal Chemistry
Fluorinated molecules have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades . The unique properties of fluorine, such as its small size and high electronegativity, make it a valuable element in the design of new drugs and therapies .
Structural Analyses of Fluorinated Benzamides
Structural analyses of fluorinated benzamides have increased, with advances demonstrated in the enormous increase in benzamide datasets, structures, and published papers . Fo24 contributes to this growing body of knowledge.
Halogenated Benzamides
Fo24 expands on the structural knowledge of halogenated benzamides . It is an isomer of the recently reported 2,3-difluorinated analogue Fo23 , and is part of the larger 18 isomer grid containing three sets of six FpXY, FmXY, and FoXY isomers .
properties
IUPAC Name |
N-(2,4-difluorophenyl)-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO2S/c8-4-1-2-6(5(9)3-4)13-16(14,15)7(10,11)12/h1-3,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVQDUPTZRDDAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177946 |
Source
|
Record name | Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide | |
CAS RN |
23384-22-7 |
Source
|
Record name | Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023384227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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